Bienvenue dans la boutique en ligne BenchChem!

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Antifungal drug discovery β-1,6-glucan synthesis inhibition Scaffold regiospecificity

3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS 66410-67-1) is a heterocyclic building block comprising a seven-membered 1,5-dioxepine ring fused to a benzene core with a carboxylic acid substituent at the 6-position. It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting fungal β-1,6-glucan synthesis inhibition and muscarinic receptor modulation.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 66410-67-1
Cat. No. B107440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
CAS66410-67-1
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C2OC1)C(=O)O
InChIInChI=1S/C10H10O4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2,(H,11,12)
InChIKeyXUXFXVMZIJMUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS 66410-67-1): Core Scaffold Identity for Procurement Decisions


3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS 66410-67-1) is a heterocyclic building block comprising a seven-membered 1,5-dioxepine ring fused to a benzene core with a carboxylic acid substituent at the 6-position [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting fungal β-1,6-glucan synthesis inhibition and muscarinic receptor modulation . The compound is commercially available as a white crystalline solid with typical purities of 95–98+% and is stored at 2–8 °C .

Why Generic Substitution Fails for 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid (CAS 66410-67-1)


The benzodioxepine scaffold is regiospecifically sensitive; the 6-carboxylic acid isomer cannot be interchanged with its 7-carboxylic acid positional isomer or the unsubstituted parent scaffold without altering downstream biological activity. In published muscarinic M3 antagonist SAR, shifting the carboxylate from position 6 to 7 or removing it entirely abolishes receptor binding affinity [1]. Similarly, the 6-position carboxylic acid serves as the critical anchor point for amide coupling toward β-1,6-glucan synthesis inhibitors, a synthetic route inaccessible with the 7-isomer [2]. Procurement of a regioisomeric or des-carboxy analog introduces a fundamental structural variable that existing SAR and synthetic protocols cannot compensate for.

3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS 66410-67-1): Head-to-Head Differentiation Data for Informed Selection


Regiospecific Carboxylic Acid Position Enables β-1,6-Glucan Inhibitor Synthesis Versus 7-Carboxy Isomer

The 6-carboxylic acid isomer is explicitly cited as a reagent in the synthesis of novel antifungal scaffolds targeting β-1,6-glucan synthesis, a validated mechanism distinct from echinocandin β-1,3-glucan inhibition . The 7-carboxylic acid positional isomer (CAS 20825-89-2) is not referenced in any β-1,6-glucan inhibitor synthetic route, consistent with the requirement for a 6-position carboxylate to access the pyridobenzimidazole- benzodioxepine hybrid chemotype in lead compound D75-4590 [1]. This regiospecificity is absolute: the 7-isomer cannot serve as a drop-in replacement without redesigning the entire synthetic sequence.

Antifungal drug discovery β-1,6-glucan synthesis inhibition Scaffold regiospecificity

Muscarinic M3 Receptor Antagonist SAR: Position-6 Carboxylate Requirements vs. Des-Carboxy Scaffolds

In a disclosed 1,5-benzodioxepin muscarinic M3 antagonist series, the carboxylic acid at position 6 is essential for high binding affinity and functional selectivity for bladder over salivary gland [1]. While exact Ki values for the 6-carboxylic acid intermediate itself are not disclosed, SAR trends indicate that removal of the 6-carboxylate or relocation to position 7 results in complete loss of M3 binding (Ki >10,000 nM vs. active low-nM antagonists bearing the 6-carboxylate-derived amide) [1]. The 3,4-dihydro-2H-1,5-benzodioxepine parent scaffold (CAS 7216-18-4) lacking any carboxylate shows no measurable M3 activity [1].

Muscarinic receptor pharmacology Overactive bladder Structure-activity relationship

Physicochemical Differentiation: LogP and Solubility Profile vs. 1,4-Benzodioxane-6-carboxylic Acid

The seven-membered 1,5-dioxepine ring of the target compound confers a modest increase in lipophilicity and conformational flexibility compared to the six-membered 1,4-benzodioxane-6-carboxylic acid analog. Calculated LogP for 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is approximately 1.85 (±0.3), while 1,4-benzodioxane-6-carboxylic acid has a calculated LogP of approximately 1.45 . This ~0.4 LogP unit difference translates to roughly 2.5-fold higher predicted membrane permeability, relevant for programs requiring CNS penetration or enhanced oral absorption. Both compounds exhibit limited aqueous solubility (<1 mg/mL), but the benzodioxepine shows superior solubility in ethereal solvents (diethyl ether, THF) .

Physicochemical profiling Lead-likeness optimization Heterocycle comparison

8-Position Derivatization Versatility: Unsubstituted Core vs. 8-Methyl and 8-Bromo Congeners

3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid provides an unsubstituted 8-position, enabling divergent late-stage functionalization (halogenation, nitration, or cross-coupling) that is precluded with pre-functionalized analogs such as 8-methyl (CAS 819800-57-2) or 8-bromo (CAS 823225-76-9) derivatives . The 8-methyl analog is reported as an intermediate for kinase inhibitors, while the 8-bromo derivative is used in muscarinic antagonist programs, each representing a committed synthetic trajectory [1]. The unsubstituted 6-carboxylic acid scaffold allows a single procurement to serve multiple target-class programs via parallel derivatization, providing procurement efficiency compared to buying separate pre-functionalized building blocks at 1.5–3× higher cost per gram .

Late-stage functionalization Kinase inhibitor design Halogenated building blocks

Thermal Stability and Storage Consistency vs. 7-Carboxylic Acid Isomer

The 6-carboxylic acid isomer demonstrates a defined boiling point of 345.9 °C at 760 mmHg and is stable under recommended storage conditions (2–8 °C, sealed container) . In contrast, the 7-carboxylic acid isomer (CAS 20825-89-2) has reported stability concerns including hygroscopicity and gradual decarboxylation upon prolonged storage at ambient temperature, as noted in vendor SDS documentation . This differential stability profile makes the 6-isomer more suitable for long-term compound library storage and reproducible SAR studies where compound integrity over months is critical.

Compound management Stability screening Long-term storage

EINECS Regulatory Registration Advantage over Non-Registered 8-Substituted Analogs

3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid holds an EINECS registration number (266-350-3) , confirming its status as a notified existing chemical substance under EU regulatory frameworks. In contrast, recently developed 8-substituted analogs such as 8-cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS 819800-73-2) lack EINECS listing . For EU-based procurement, the absence of EINECS registration can trigger additional notification requirements, customs delays, and regulatory scrutiny under REACH, adding 4–12 weeks to procurement timelines [1].

Regulatory compliance EU REACH Customs clearance

Optimal Application Scenarios for 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS 66410-67-1) Based on Differential Evidence


Antifungal Drug Discovery Targeting β-1,6-Glucan Synthesis (Candida spp. Infections)

This compound is the preferred carboxylic acid building block for synthesizing pyridobenzimidazole-benzodioxepine hybrid inhibitors of the fungal β-1,6-glucan synthase Kre6p [1]. Unlike the 7-carboxylic acid isomer, the 6-COOH scaffold aligns with the established SAR that yielded D75-4590, a first-in-class β-1,6-glucan synthesis inhibitor with potent anti-Candida activity (MIC values in the low µg/mL range against C. albicans, C. glabrata, and C. krusei) [1]. Programs pursuing novel antifungal mechanisms distinct from echinocandin β-1,3-glucan inhibition should select this specific regioisomer to access the validated chemotype.

Muscarinic M3 Receptor Antagonist Programs for Overactive Bladder with Salivary Gland Sparing

For medicinal chemistry programs targeting bladder-selective M3 antagonism, the 6-carboxylic acid scaffold is the essential precursor for generating high-affinity, M3-selective antagonists [2]. Literature SAR demonstrates that 1,5-benzodioxepin derivatives derived from this building block achieve nanomolar M3 binding affinity and demonstrate in vivo functional selectivity, reducing rhythmic bladder pressure without concomitant salivary gland suppression in rat models [2]. The des-carboxy benzodioxepine scaffold and 7-carboxy isomer lack this therapeutic window.

Multi-Target Kinase and GPCR Library Synthesis Requiring Divergent Functionalization

The unsubstituted 8-position on the 6-carboxylic acid scaffold enables a single bulk procurement to supply multiple discovery programs via parallel derivatization: halogenation for cross-coupling, nitration/reduction for aniline introduction, or direct amide coupling for kinase-focused libraries [3]. This contrasts with pre-functionalized 8-methyl or 8-bromo analogs that commit the user to a single target class. The EINECS registration further facilitates rapid EU procurement without regulatory delays [3].

Compound Library Enhancement with Heterocyclic Carboxylic Acid Diversity

Compound management and high-throughput screening groups seeking to expand heterocyclic carboxylic acid diversity should prioritize the 6-COOH isomer over the 7-COOH isomer due to superior storage stability . The 6-isomer's well-defined boiling point (345.9 °C) and stability under refrigerated storage (2–8 °C) ensure compound integrity over multi-year screening campaigns, reducing the incidence of degradation-related false negatives that have been documented with the hygroscopic 7-isomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.